(1S)-1-(1-benzothiophen-3-yl)ethan-1-ol
Overview
Description
(1S)-1-(1-benzothiophen-3-yl)ethan-1-ol is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1-benzothiophen-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, (1-benzothiophen-3-yl)ethanone, using chiral catalysts or reagents. For example, the use of chiral boron-based catalysts can facilitate the reduction process, yielding the desired (1S)-enantiomer with high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral metal catalysts, such as rhodium or ruthenium complexes, to achieve high yields and enantioselectivity. The reaction conditions typically include hydrogen gas, a suitable solvent, and controlled temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(1-benzothiophen-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, (1-benzothiophen-3-yl)ethanone.
Reduction: The compound can be further reduced to form the corresponding alkane, (1-benzothiophen-3-yl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products
Oxidation: (1-benzothiophen-3-yl)ethanone
Reduction: (1-benzothiophen-3-yl)ethane
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
(1S)-1-(1-benzothiophen-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme-substrate interactions and chiral recognition processes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific chiral properties.
Mechanism of Action
The mechanism of action of (1S)-1-(1-benzothiophen-3-yl)ethan-1-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in their activity. The molecular targets and pathways involved can vary, but the chiral nature of the compound often plays a crucial role in its interactions and effects.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(1-benzothiophen-3-yl)ethan-1-ol
- (1S)-1-(2-benzothiophen-3-yl)ethan-1-ol
- (1S)-1-(1-benzothiophen-2-yl)ethan-1-ol
Uniqueness
(1S)-1-(1-benzothiophen-3-yl)ethan-1-ol is unique due to its specific chiral configuration and the position of the ethan-1-ol group on the benzothiophene ring. This configuration can lead to distinct interactions with biological targets and different reactivity compared to its isomers and other similar compounds.
Properties
IUPAC Name |
(1S)-1-(1-benzothiophen-3-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,11H,1H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOMPPGAMFPYDX-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC2=CC=CC=C21)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CSC2=CC=CC=C21)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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